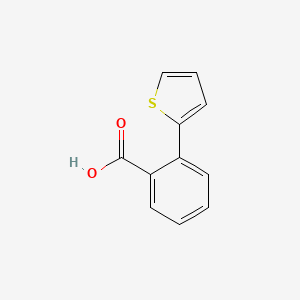

2-(2-Thienyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSOQCSYONDNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408384 | |

| Record name | 2-(2-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6072-49-7 | |

| Record name | 2-(2-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Thienyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-thienyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details synthetic methodologies, including a robust Suzuki-Miyaura coupling protocol, and presents a thorough characterization of the compound through various analytical techniques.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 6072-49-7[1][2][3][4][5] |

| Molecular Formula | C₁₁H₈O₂S[1][3][4] |

| Molecular Weight | 204.25 g/mol [1][3][4] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance, making it a preferred route for the formation of biaryl compounds.

Synthetic Pathway: Suzuki-Miyaura Coupling

The logical workflow for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-thienyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-thienyl)benzoic acid (CAS No. 6072-49-7). The information herein is curated to support research, development, and application of this compound in various scientific domains.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a clear and concise reference for laboratory and computational work.

| Property | Value | Source |

| Chemical Structure |  | N/A |

| CAS Number | 6072-49-7 | [1][2][3] |

| Molecular Formula | C₁₁H₈O₂S | [1][2][3] |

| Molecular Weight | 204.25 g/mol | [1][2] |

| Appearance | Off-white crystalline solid | N/A |

| Melting Point | 92 °C | [4] |

| Boiling Point | 342.1 °C at 760 mmHg (Predicted) | [4] |

| logP (Octanol/Water) | 3.113 (Calculated) | [4] |

| Flash Point | 92 °C | [1] |

| Storage Temperature | 2-8°C | N/A |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are standard experimental protocols applicable to this compound.

Melting Point Determination (Capillary Method)

A small, finely powdered sample of this compound is packed into a capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point.

Workflow for Melting Point Determination

A simplified workflow for determining the melting point of a solid organic compound.

Solubility Determination (Shake-Flask Method)

An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a sufficient time to reach equilibrium. The solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination (Potentiometric Titration)

A solution of this compound in a suitable solvent (often a water-cosolvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

A known amount of this compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is determined. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Potential Signaling Pathways

While specific mechanistic studies on this compound are limited, preliminary reports suggest potential biological activities. The compound has been noted to exhibit radioprotective effects and the ability to lower blood pressure in animal models.[1] The precise mechanisms underlying these activities have not been fully elucidated.

However, based on the known anti-inflammatory properties of other benzoic acid derivatives, a plausible mechanism of action could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Hypothesized Inhibition of the NF-κB Signaling Pathway

A diagram illustrating the potential inhibition of the NF-κB signaling pathway by this compound, a hypothesized mechanism for its anti-inflammatory effects.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. Further experimental validation of the predicted properties and elucidation of its biological mechanisms of action are encouraged.

References

- 1. 2-(Thien-2-yl)benzoic acid | 6072-49-7 | GAA07249 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Novachemistry-product-info [novachemistry.com]

- 4. m.molbase.com [m.molbase.com]

- 5. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Thienyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-thienyl)benzoic acid, a key chemical compound with applications in organic synthesis and potential for further exploration in medicinal chemistry. This document details its chemical identifiers, physical properties, synthesis and analysis protocols, and summarizes its known biological activities.

Core Identifiers and Properties

This compound, a bifunctional molecule incorporating both a benzoic acid and a thiophene moiety, is a solid organic compound. Its core identifiers and physicochemical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 6072-49-7 | [1] |

| Molecular Formula | C₁₁H₈O₂S | [1] |

| Molecular Weight | 204.25 g/mol | [1] |

| IUPAC Name | 2-(thiophen-2-yl)benzoic acid | |

| Synonyms | 2-(2-thienyl)-benzoic acid, 2-Thien-2-ylbenzoic acid | |

| Physical Form | Crystalline solid | |

| Melting Point | 92 °C | [1] |

Synthesis and Purification

The primary route for the synthesis of this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 2-bromobenzoic acid and thiophene-2-boronic acid.

Materials:

-

2-Bromobenzoic acid

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Anhydrous potassium phosphate (K₃PO₄)

-

Anhydrous toluene

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1.0 equivalent), thiophene-2-boronic acid (1.2 equivalents), and anhydrous potassium phosphate (3.0 equivalents).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and RuPhos (0.04 equivalents) in a small volume of anhydrous toluene.

-

Reaction Execution: Add the catalyst mixture to the main reaction flask. Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Heat the reaction mixture to 100°C under an inert atmosphere and stir vigorously for 12-24 hours.[2]

-

Work-up: Once the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2] Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Comprehensive analytical techniques are crucial for confirming the structure and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ) in ppm: Aromatic protons from both the benzene and thiophene rings are expected in the range of 7.0-8.5 ppm. The carboxylic acid proton will appear as a broad singlet downfield, typically >10 ppm. |

| ¹³C NMR | Expected chemical shifts (δ) in ppm: Aromatic carbons will appear in the range of 120-140 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically in the range of 165-175 ppm.[3] |

| FTIR | Key vibrational frequencies (cm⁻¹): A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm⁻¹. A strong C=O stretch will be present around 1700 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450–1600 cm⁻¹ region.[4] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 204.25 would be expected. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for monitoring reaction progress.

Experimental Protocol: HPLC Analysis

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent with 0.1% formic or phosphoric acid (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B) is typically effective.[5]

-

Detection: UV detection at a wavelength where the compound has significant absorbance, such as 254 nm or 280 nm.[5]

-

Sample Preparation: A small aliquot of the reaction mixture is quenched, diluted with a suitable solvent, filtered, and then injected into the HPLC system.[5]

Biological Activity and Potential Applications

While research on the specific biological activities of this compound is limited, some studies on related derivatives suggest potential therapeutic applications.

Derivatives of 2-(thienylthio)benzoic acid have been screened for muscle relaxant and parasympatholytic activities.[6] Additionally, some research indicates that 2-(thien-2-yl)benzoic acid may have properties that protect against radiation damage in the heart and could be effective in lowering blood pressure in animal models.[1]

The structural motif of this compound, combining two distinct aromatic systems, makes it an attractive scaffold for the design of novel therapeutic agents. Further investigation into its biological properties is warranted.

Caption: Explored and potential biological activities of this compound.

References

- 1. 2-(Thien-2-yl)benzoic acid | 6072-49-7 | GAA07249 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-thienyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed examination of the molecular structure and conformational properties of 2-(2-thienyl)benzoic acid. Due to the absence of publicly available experimental crystal structure data, this guide leverages high-quality computational chemistry modeling to elucidate the molecule's geometric parameters. Furthermore, it outlines the standard experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which are pivotal techniques for the structural characterization of such organic compounds.

Molecular Structure

This compound is an aromatic carboxylic acid featuring a benzoic acid moiety substituted at the ortho position with a thiophene ring. The direct linkage between the two aromatic rings is a key structural feature, influencing the molecule's overall shape and electronic properties.

Computed Molecular Geometry

The molecular geometry of this compound was optimized using Density Functional Theory (DFT), a robust computational method for predicting molecular structures. The following tables summarize the key bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

Table 1: Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.408 |

| C2 | C7 | 1.485 |

| C7 | C8 | 1.375 |

| C8 | S1 | 1.721 |

| C11 | S1 | 1.715 |

| C1 | C6 | 1.401 |

| C6 | O1 | 1.223 |

| C6 | O2 | 1.354 |

Table 2: Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | C6 | 121.5 |

| C1 | C2 | C7 | 122.8 |

| C2 | C7 | C8 | 128.9 |

| C7 | C8 | S1 | 111.7 |

| C8 | S1 | C11 | 92.3 |

| C1 | C6 | O1 | 123.1 |

| C1 | C6 | O2 | 114.5 |

| O1 | C6 | O2 | 122.4 |

Conformational Analysis

The conformation of this compound is primarily defined by the dihedral angle between the phenyl and thienyl rings. Rotation around the C2-C7 bond (connecting the two rings) is subject to steric hindrance and electronic effects. Computational analysis reveals that the molecule is not planar in its lowest energy state.

Table 3: Key Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C1 | C2 | C7 | C8 | 45.8 |

| C3 | C2 | C7 | C11 | 46.1 |

| C2 | C1 | C6 | O1 | 178.2 |

| C2 | C1 | C6 | O2 | -2.1 |

Experimental Protocols

While specific experimental data for the title compound is not available, this section details the standard methodologies for its characterization.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound.[1][2]

Protocol:

-

Crystal Growth: High-quality single crystals of this compound would first be grown.[3] This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion or liquid-liquid diffusion methods.[3] A suitable solvent would be one in which the compound has moderate solubility.[3]

-

Crystal Mounting: A well-formed, clear crystal (typically 30-300 microns in size) is selected and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.[1]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[1][2]

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of atomic positions and thermal parameters to achieve the best fit with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, aiding in structure elucidation.[4]

Protocol:

-

Sample Preparation:

-

For ¹H NMR, 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

-

For ¹³C NMR, a more concentrated sample (50-100 mg) is typically required.[5]

-

The sample is filtered to remove any particulate matter.

-

An internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing.[4]

-

-

Data Acquisition: The prepared sample in an NMR tube is placed in the spectrometer. The appropriate experiments (e.g., ¹H, ¹³C, COSY, HSQC) are run to acquire the spectral data.

-

Spectral Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity and stereochemistry of the molecule.

Computational Modeling

Computational chemistry provides a powerful tool for investigating molecular structure and energetics.

Protocol:

-

Structure Building: The 2D structure of this compound is drawn in a molecular modeling software.

-

Geometry Optimization: An initial 3D structure is subjected to geometry optimization. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,p)) is a common and reliable method for this purpose. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Conformational Search (Optional): To explore the potential energy surface, a conformational search can be performed by systematically rotating rotatable bonds (like the C2-C7 bond) and performing geometry optimization at each step.[6]

Visualizations

Conformational Energy Profile

The following diagram illustrates the logical relationship between the dihedral angle of the two aromatic rings and the relative potential energy of the molecule.

Caption: Rotational energy profile of this compound.

Experimental Workflow for Structural Elucidation

The diagram below outlines a typical workflow for the complete structural elucidation of a novel organic compound like this compound.

Caption: Workflow for structural elucidation.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. How To [chem.rochester.edu]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass Spec) for 2-(2-thienyl)benzoic acid

Despite a comprehensive search for , a complete set of experimentally obtained and published data with detailed protocols could not be located in publicly available scientific literature and databases. While the compound is listed in chemical supplier databases, and some related structures have been characterized, the specific experimental spectra and detailed acquisition parameters for 2-(2-thienyl)benzoic acid are not readily accessible.

This technical guide will, therefore, present predicted spectroscopic data based on established principles of organic spectroscopy, alongside generalized experimental protocols that would be appropriate for the characterization of this molecule. This approach provides a scientifically sound framework for researchers and professionals in drug development.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | COOH |

| ~8.1-8.2 | dd | 1H | Ar-H |

| ~7.6-7.7 | td | 1H | Ar-H |

| ~7.5-7.6 | td | 1H | Ar-H |

| ~7.4-7.5 | dd | 1H | Ar-H |

| ~7.3-7.4 | dd | 1H | Thienyl-H |

| ~7.1-7.2 | dd | 1H | Thienyl-H |

| ~7.0-7.1 | t | 1H | Thienyl-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172-174 | COOH |

| ~140-142 | Ar-C (quaternary) |

| ~138-140 | Thienyl-C (quaternary) |

| ~133-135 | Ar-CH |

| ~131-133 | Ar-CH |

| ~130-132 | Ar-C (quaternary) |

| ~128-130 | Thienyl-CH |

| ~127-129 | Ar-CH |

| ~126-128 | Thienyl-CH |

| ~125-127 | Thienyl-CH |

| ~124-126 | Ar-CH |

Table 3: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700-1720 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1450-1550 | Medium-Strong | C=C stretch (thiophene ring) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Medium | O-H bend |

| 700-800 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 204 | High | [M]⁺ (Molecular Ion) |

| 187 | Moderate | [M - OH]⁺ |

| 159 | Moderate | [M - COOH]⁺ |

| 115 | High | [C₄H₃S-CO]⁺ |

| 83 | Moderate | [C₄H₃S]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

- Spectral Width: -2 to 14 ppm.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-2 seconds.

- Number of Scans: 16-64.

-

Processing:

- Apply a Fourier transform to the free induction decay (FID).

- Phase correct the spectrum.

- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

- Integrate all signals.

3. ¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Parameters:

- Spectral Width: 0 to 200 ppm.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024-4096.

-

Processing:

- Apply a Fourier transform to the FID.

- Phase correct the spectrum.

- Calibrate the chemical shift scale to the solvent peak or TMS.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition:

-

Instrument: FTIR Spectrometer with an ATR accessory.

-

Parameters:

- Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.

- Number of Scans: 16-32.

-

Procedure:

- Record a background spectrum of the clean, empty ATR crystal.

- Record the spectrum of the sample.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

1. Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

2. Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an EI source, often coupled with a Gas Chromatograph (GC-MS).

-

Parameters:

- Ionization Energy: 70 eV.

- Source Temperature: 200-250 °C.

- Mass Range: m/z 40-400.

-

Procedure:

- Introduce the sample into the ion source (either via direct infusion or through a GC column).

- The instrument will record the mass-to-charge ratio of the resulting ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Solubility Profile of 2-(2-Thienyl)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(2-thienyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic and aqueous solvents is not publicly available. This document, therefore, provides a theoretical framework for understanding its expected solubility based on its structural features. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of a compound like this compound, which can be adapted for specific laboratory settings. This guide also includes visualizations of the experimental workflow and the interplay of factors governing solubility to aid researchers in designing their own studies.

Introduction to this compound

This compound is an organic compound that incorporates both a benzoic acid moiety and a thiophene ring. The presence of the carboxylic acid group suggests that its solubility will be pH-dependent, with increased solubility in basic solutions due to deprotonation and salt formation. The thiophene ring, an aromatic heterocycle, and the phenyl ring contribute to the molecule's overall lipophilicity, suggesting that it will exhibit solubility in a range of organic solvents. The interplay between the polar carboxylic acid group and the nonpolar aromatic rings will ultimately dictate its solubility profile across different solvent systems.

Theoretical Solubility Considerations

The solubility of this compound is governed by the principle of "like dissolves like."

-

Polar Solvents (e.g., Water, Alcohols): The carboxylic acid group can engage in hydrogen bonding with protic polar solvents. However, the large, nonpolar thiophene and benzene rings are expected to limit its aqueous solubility at neutral pH. In alkaline aqueous solutions, the formation of the carboxylate salt will significantly enhance solubility.

-

Apolar Solvents (e.g., Hexane, Toluene): The aromatic nature of the thiophene and phenyl rings suggests some solubility in nonpolar, aromatic solvents like toluene through π-π stacking interactions. However, the polar carboxylic acid group will likely limit its solubility in highly nonpolar aliphatic solvents such as hexane.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally good at solvating a wide range of compounds. The polarity of these solvents can interact with the carboxylic acid group, while their organic nature can accommodate the aromatic rings. Therefore, this compound is expected to exhibit good solubility in polar aprotic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound. The most common method is the shake-flask method, followed by a suitable analytical technique to quantify the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

A range of solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. An excess of solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation

As no specific quantitative data for the solubility of this compound has been found in the public domain, a data table cannot be provided. Researchers are encouraged to use the experimental protocol outlined above to generate this valuable data. Once obtained, the data should be presented in a clear and structured table, as exemplified below:

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | Data to be determined | Data to be determined |

| 0.1 M HCl | Data to be determined | Data to be determined |

| 0.1 M NaOH | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

| Hexane | Data to be determined | Data to be determined |

| DMSO | Data to be determined | Data to be determined |

Visualizations

To further clarify the experimental and theoretical aspects discussed, the following diagrams have been generated.

The Diverse Biological Activities of 2-(2-Thienyl)benzoic Acid and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The structural motif of 2-(2-thienyl)benzoic acid, which combines a benzoic acid scaffold with a thiophene ring, has garnered significant interest in medicinal chemistry. This unique combination gives rise to a diverse range of derivatives with promising biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of this compound and its analogs, with a focus on their anti-inflammatory and anticancer properties. This document details the mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for the assays discussed.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Derivatives of this compound have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade: cyclooxygenases (COX) and lipoxygenases (LOX).

Mechanism of Action: Dual Inhibition of COX and 5-LOX

A notable derivative, 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide (L-652,343), has been identified as a potent dual inhibitor of both COX and 5-lipoxygenase (5-LOX) in vitro.[1] This dual inhibition is significant as it blocks the production of both prostaglandins and leukotrienes, two major classes of pro-inflammatory mediators. The inhibition of these pathways contributes to the compound's observed anti-inflammatory, analgesic, and antipyretic effects.[1] The general mechanism involves the blockade of the arachidonic acid cascade, a central pathway in inflammation.

Quantitative Data for Anti-inflammatory Activity

| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference |

| Benzo(b)thiophene-2-carboxamide | L-652,343 | COX | - | [1] |

| Benzo(b)thiophene-2-carboxamide | L-652,343 | 5-LOX | - | [1] |

| 2-(Trimethoxyphenyl)-thiazoles | Compound A2 | COX-2 | 23.26 | [2] |

| 2-(Trimethoxyphenyl)-thiazoles | Compound A3 | COX-2 | < 30 | [2] |

| Indolizine Derivatives | Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 | [3] |

Note: The table includes data from various thienyl and benzoic acid derivatives to indicate the potential activity range. Specific data for this compound should be consulted from primary literature when available.

Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. This process is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric measurement of enzyme activity.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Chromogenic substrate (e.g., Amplex™ Red)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in the COX Assay Buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the COX Assay Buffer, Heme, and the diluted COX-2 enzyme to each well.

-

Compound Addition: Add the test compounds at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX-2 inhibitor, e.g., Celecoxib).

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to start the reaction.

-

Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings are often taken over a period of 5-10 minutes.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the compound concentration.

Anticancer Activity: A Multi-faceted Approach

Derivatives of this compound have also demonstrated promising anticancer properties, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition and Beyond

One of the key anticancer mechanisms identified for thiophene-containing compounds is the inhibition of tubulin polymerization .[4] Tubulin is a crucial protein that forms microtubules, which are essential for cell division (mitosis). By disrupting the assembly of microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) of cancer cells.

Furthermore, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs) .[5] HDACs are enzymes that play a role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inhibiting cancer cell growth.

The NF-κB (Nuclear Factor kappa B) signaling pathway is another potential target.[6][7][8] NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Inhibition of this pathway can therefore be an effective anticancer strategy.

Quantitative Data for Anticancer Activity

The following table presents the cytotoxic activity (IC50 values) of various benzoic acid and thiophene derivatives against different cancer cell lines. It is important to note that the activity can vary significantly depending on the specific chemical structure and the cancer cell line being tested.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoic Acid | MG63 (Bone Cancer) | 85.54 (µg/ml) | [9] |

| Benzoic Acid | CRM612 (Lung Cancer) | 102.3 (µg/ml) | [9] |

| Benzoic Acid | A673 (Bone Cancer) | 109.8 (µg/ml) | [9] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast Cancer) | 15.6 | [10] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast Cancer) | 18.7 | [10] |

| 2-((2-Aminophenyl)thio)benzoic acid derivative (PB11) | U87 (Glioblastoma) | < 0.05 | [11] |

| 2-((2-Aminophenyl)thio)benzoic acid derivative (PB11) | HeLa (Cervical Cancer) | < 0.05 | [11] |

| Thiazole derivative | C6 (Glioma) | 3.83 | [12] |

| Thiazole derivative with 4-chlorophenylthiazole ring | VEGFR-2 | 0.051 | [12] |

Note: This table is illustrative and includes data from various benzoic acid and thiophene derivatives to indicate the potential activity range. Specific data for this compound derivatives should be consulted from primary literature when available.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer compounds.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (a known anticancer drug, e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potent anti-inflammatory and anticancer activities. The derivatives discussed in this guide demonstrate the potential to target key biological pathways, including the arachidonic acid cascade, tubulin polymerization, and critical signaling pathways like NF-κB.

Further research is warranted to synthesize and screen a broader range of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also needed to fully elucidate the signaling pathways modulated by these compounds. The detailed experimental protocols provided herein offer a foundation for such future investigations, which will be crucial for advancing these promising compounds through the drug discovery and development pipeline.

References

- 1. Pharmacology of the dual inhibitor of cyclooxygenase and 5-lipoxygenase 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo (b)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]

- 10. preprints.org [preprints.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of 2-(2-thienyl)benzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-thienyl)benzoic acid and its derivatives represent a class of compounds with significant therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the identified and putative therapeutic targets of this chemical scaffold. Emerging research points towards two primary areas of interest: the epigenetic reader domain NSD3-PWWP1, implicated in cancer, and the well-established inflammatory enzymes Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX). This document will delve into the available data, detail relevant experimental protocols, and visualize the associated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a small molecule featuring a benzoic acid moiety linked to a thiophene ring. This structural motif has been explored for various biological activities, including radiation protection and blood pressure reduction.[1] More recently, its derivatives have been investigated for their potential as muscle relaxants, parasympatholytics, and anti-inflammatory agents. This guide consolidates the current understanding of the molecular targets of this compound and its analogs, providing a foundational resource for researchers in the field.

Potential Therapeutic Target: NSD3-PWWP1 Domain

A key development in understanding the therapeutic potential of the this compound scaffold came from a fragment-based screening campaign that identified a derivative, 2-[2-(2-Thienyl)vinyl]benzoic acid, as a binder to the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[2][3] NSD3 is a histone methyltransferase, and its PWWP1 domain is a "reader" domain that recognizes methylated histone tails, playing a crucial role in chromatin regulation and gene expression. The NSD3 gene is frequently amplified in breast and squamous lung cancers, and the PWWP1 domain is essential for the viability of certain acute myeloid leukemia cells, making it an attractive target for cancer therapy.[2]

The initial fragment hit, 2-[2-(2-Thienyl)vinyl]benzoic acid, served as a starting point for the development of a potent and selective chemical probe, BI-9321, for the NSD3-PWWP1 domain.[2][4] This probe has been instrumental in elucidating the cellular functions of this epigenetic reader.

Quantitative Data

While specific binding affinity data for the initial fragment, 2-[2-(2-Thienyl)vinyl]benzoic acid, to the NSD3-PWWP1 domain is not detailed in the primary publication, the developed probe, BI-9321, exhibits strong binding and cellular activity.

| Compound | Target | Assay | Affinity/Activity | Reference |

| BI-9321 | NSD3-PWWP1 | Surface Plasmon Resonance (SPR) | Kd = 166 nM | [5] |

| BI-9321 | NSD3-PWWP1 | NanoBRET (in U2OS cells) | IC50 = 1.2 µM | [5] |

Experimental Protocols

The identification and validation of binders to the NSD3-PWWP1 domain involved several biophysical and cellular techniques.

Fragment-based screening using Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method to identify small molecules that bind to a protein target.

-

Principle: The protein of interest is isotopically labeled (e.g., with ¹⁵N) and its 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum is recorded. This spectrum provides a unique fingerprint of the protein's folded state. Upon the addition of a small molecule fragment that binds to the protein, changes in the chemical environment of the amino acid residues at the binding site occur, leading to chemical shift perturbations (CSPs) in the HSQC spectrum. By monitoring these changes, binding events can be detected and the location of the binding site can be mapped.

-

Methodology:

-

Protein Preparation: Express and purify the target protein domain (e.g., ¹⁵N-labeled NSD3-PWWP1) in a suitable buffer.

-

NMR Spectroscopy: Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein.

-

Fragment Addition: Add a small amount of the fragment compound (e.g., 2-[2-(2-Thienyl)vinyl]benzoic acid) from a concentrated stock solution to the protein sample.

-

Data Acquisition and Analysis: Acquire another 2D ¹H-¹⁵N HSQC spectrum and compare it to the reference spectrum. Significant chemical shift perturbations indicate a binding event. The dissociation constant (Kd) can be estimated by titrating the protein with increasing concentrations of the fragment and fitting the changes in chemical shifts.[6]

-

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening and determination of binding affinities.

-

Principle: This assay measures the proximity between two molecules labeled with a donor and an acceptor fluorophore. For the NSD3-PWWP1 interaction, a terbium (Tb) chelate (donor) can be conjugated to an antibody recognizing a tag on the NSD3-PWWP1 protein, and a fluorescent acceptor (e.g., d2) can be conjugated to a ligand or another interacting protein. When the donor and acceptor are in close proximity (due to binding), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

-

Methodology:

-

Reagent Preparation: Prepare solutions of the tagged NSD3-PWWP1 protein, the Tb-labeled anti-tag antibody, and the d2-labeled binding partner in an appropriate assay buffer.

-

Assay Plate Setup: In a microplate, add the test compound (e.g., 2-[this compound derivative) at various concentrations.

-

Reaction Mixture: Add the NSD3-PWWP1 protein and the labeled binding partner to the wells.

-

Incubation: Incubate the plate for a specified time to allow the binding reaction to reach equilibrium.

-

Detection: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC50 value.[7]

-

Signaling Pathway

Potential Therapeutic Targets: COX and 5-LOX

A significant body of research points to the anti-inflammatory potential of benzoic acid derivatives. The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Furthermore, the inhibition of 5-Lipoxygenase (5-LOX), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes, represents another important anti-inflammatory strategy. The structural features of this compound and its derivatives make them plausible candidates for dual COX/5-LOX inhibition.

Quantitative Data

While direct inhibitory data for this compound on COX and 5-LOX is limited in the public domain, studies on structurally related thiophene-containing compounds demonstrate potent and selective COX-2 inhibition.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide | COX-1 | 19.5 | 67.2 | [8] |

| COX-2 | 0.29 | [8] | ||

| Celecoxib (Reference) | COX-1 | 14.2 | 33.8 | [8] |

| COX-2 | 0.42 | [8] |

These findings suggest that the thienylbenzoic acid scaffold is a promising starting point for the development of potent and selective COX-2 inhibitors.

Experimental Protocols

A variety of in vitro assays are available to determine the inhibitory activity of compounds against COX and 5-LOX enzymes.

-

Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G₂ (PGG₂) by the cyclooxygenase activity of the enzyme is followed by the reduction of PGG₂ to PGH₂ by the peroxidase activity. This peroxidase activity can be monitored colorimetrically by observing the oxidation of a chromogenic substrate.

-

Methodology:

-

Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), heme (cofactor), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in a suitable buffer.

-

Assay Plate Setup: Add the test compound at various concentrations to a microplate. Include a positive control (e.g., celecoxib) and a no-inhibitor control.

-

Enzyme Reaction: Add the COX enzyme and heme to the wells and incubate. Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

-

Detection: Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the oxidized chromogen.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

-

Principle: This assay measures the activity of 5-LOX by detecting the production of leukotrienes or their downstream products. A common method involves using a fluorometric substrate that is converted into a fluorescent product by the action of the enzyme.

-

Methodology:

-

Reagent Preparation: Prepare solutions of purified 5-LOX enzyme, a suitable substrate (e.g., arachidonic acid), and a detection reagent.

-

Assay Plate Setup: Add the test compound at various concentrations to a microplate. Include a positive control (e.g., zileuton) and a no-inhibitor control.

-

Enzyme Reaction: Add the 5-LOX enzyme to the wells and incubate with the test compound. Initiate the reaction by adding the substrate.

-

Detection: After a set incubation period, stop the reaction and measure the fluorescence or absorbance of the product using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Signaling Pathway

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. The identification of the NSD3-PWWP1 domain as a potential target opens up new avenues in cancer epigenetics. Further investigation is required to determine the precise binding affinity of this compound and its close analogs to this target and to explore the structure-activity relationships that govern this interaction.

Simultaneously, the well-established anti-inflammatory potential of related compounds suggests that COX and 5-LOX are highly probable targets. Quantitative screening of this compound and a library of its derivatives against these enzymes is a critical next step to validate this hypothesis and to identify potent and selective inhibitors.

This technical guide provides a framework for future research by summarizing the key potential targets, presenting relevant quantitative data, and outlining detailed experimental protocols. The continued exploration of the this compound scaffold is poised to yield novel drug candidates for the treatment of cancer and inflammatory diseases. novel drug candidates for the treatment of cancer and inflammatory diseases.

References

- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. BI-9321 | Structural Genomics Consortium [thesgc.org]

- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Time-Resolved Fluorescence Resonance Energy Transfer Ultrahigh-Throughput Screening Assay for Targeting the NSD3 and MYC Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 2-(2-Thienyl)benzoic Acid Research for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Thienyl)benzoic acid and its derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry, primarily for their potential as anti-inflammatory and analgesic agents. The core structure, featuring a benzoic acid moiety linked to a thiophene ring, serves as a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and mechanisms of action of this compound and its key analogues, with a focus on their potential in drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various organic chemistry methodologies. A common approach involves the Suzuki-Miyaura coupling reaction, a versatile method for forming carbon-carbon bonds.

General Synthesis of this compound

A prevalent method for the synthesis of the parent compound, this compound, involves the reaction of 2-bromobenzoic acid with 2-thienylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

-

Materials: 2-bromobenzoic acid, 2-thienylboronic acid, palladium(II) acetate, triphenylphosphine, sodium carbonate, 1,2-dimethoxyethane (DME), and water.

-

Procedure:

-

A mixture of 2-bromobenzoic acid (1 equivalent), 2-thienylboronic acid (1.5 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents) is placed in a reaction flask.

-

A solution of sodium carbonate (2 equivalents) in a 3:1 mixture of DME and water is added to the flask.

-

The reaction mixture is heated under reflux with stirring for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

Synthesis of 2-[2-(2-Thienyl)ethyl]benzoic Acid

The ethyl derivative, 2-[2-(2-thienyl)ethyl]benzoic acid, has been synthesized via a reaction involving thiophene, formaldehyde, and concentrated hydrochloric acid, followed by a reaction with triethyl phosphite.[1] It is noted for its potential in treating inflammatory and metabolic disorders.[1][2]

Synthesis of 2-[2-(2-Thienyl)vinyl]benzoic Acid

A patented method for the preparation of 2-[2-(2-thienyl)vinyl]benzoic acid involves a two-step process of condensation and hydrolysis, starting from O-cyanobenzyl phosphonate. This method is highlighted for its use of readily available raw materials and mild reaction conditions, making it suitable for industrial production.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown promise in various therapeutic areas, most notably as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| Thieno[2,3-d]pyrimidine derivative (PKD-P14) | COX-2 | 5.3 | 2.6 (over COX-1) | |

| 2-(4-(substituted) phenyl)quinoline-4-carboxylic acid derivative | COX-2 | 0.077 | 1298 | [3] |

| Celecoxib (Reference Drug) | COX-2 | 0.06 | 405 | [3] |

| New 1,2,3-triazolo(thieno)stilbenes | TNF-α | - | - | [4] |

Note: The table summarizes data for structurally related compounds to indicate the potential of the thienyl-benzoic acid scaffold.

Potential Role in NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[5] Inhibition of the NF-κB signaling pathway is a promising therapeutic strategy for inflammatory diseases.[6] A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to suppress NF-κB expression in the kidneys and lungs of LPS-induced septic mice, demonstrating superior efficacy to aspirin in this model.[7][8][9] This finding suggests that derivatives of benzoic acid, including the this compound series, may exert their anti-inflammatory effects, at least in part, through the modulation of the NF-κB pathway.

Other Biological Activities

Beyond anti-inflammatory effects, some derivatives have been investigated for other pharmacological properties. For instance, certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives have been screened for muscle relaxant and parasympatholytic activities.

Experimental Protocols for Biological Assays

In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX enzymes involves measuring the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound to determine the IC50 value.

-

Reconstitute the COX-1 or COX-2 enzyme and prepare the substrate solution (arachidonic acid) in the reaction buffer (e.g., Tris-HCl, pH 8.0) containing necessary co-factors like hematin.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the reaction buffer, the test compound dilutions, and the enzyme solution.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid solution.

-

Incubate for a defined period at 37°C.

-

Stop the reaction by adding a suitable reagent (e.g., a dilute acid).

-

-

Quantification of PGE2:

-

Measure the concentration of PGE2 produced in each well using a commercial PGE2 EIA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new anti-inflammatory drugs. The existing literature indicates that derivatives of this core structure can exhibit potent inhibitory activity against key inflammatory targets such as COX-2 and potentially modulate the NF-κB signaling pathway.

Future research in this area should focus on several key aspects:

-

Synthesis of a broader library of derivatives: Systematic modification of the this compound core is necessary to establish clear structure-activity relationships (SAR).

-

Comprehensive biological evaluation: Screening of new compounds against a panel of inflammatory targets, including both COX isoforms and key components of the NF-κB pathway, will provide a more complete understanding of their mechanism of action.

-

Determination of specific IC50 values: Rigorous in vitro testing is required to quantify the potency and selectivity of these compounds.

-

In vivo efficacy and safety studies: Promising candidates from in vitro studies should be advanced to animal models of inflammation to assess their efficacy, pharmacokinetic properties, and safety profiles.

-

Crystallographic studies: Obtaining crystal structures of this compound and its derivatives in complex with their biological targets would provide invaluable insights for rational drug design and optimization.

By addressing these areas, the full therapeutic potential of this interesting class of compounds can be explored, potentially leading to the discovery of novel and effective treatments for a range of inflammatory conditions.

References

- 1. Cas 1622-54-4,2-[2-(2-thienyl)ethyl]benzoic acid | lookchem [lookchem.com]

- 2. CAS 1622-54-4: 2-[2-(2-thienyl)ethyl]benzoic acid [cymitquimica.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

An In-depth Technical Guide to 2-(2-Thienyl)benzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of 2-(2-thienyl)benzoic acid. This document consolidates key scientific findings, including detailed experimental protocols for its synthesis, extensive physicochemical and spectroscopic data, and an exploration of its potential therapeutic applications. The information is presented to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound.

Introduction

This compound is a bi-aryl carboxylic acid that has garnered interest in medicinal chemistry due to its structural relationship to known bioactive molecules. The presence of both a thiophene and a benzoic acid moiety suggests a potential for diverse biological activities. This guide delves into the historical context of its synthesis and the evolution of our understanding of its properties.

Discovery and History

The first documented synthesis of this compound, along with its 3- and 4-phenyl isomers, was reported in 1976 by Alexander L. Johnson in The Journal of Organic Chemistry. This seminal work laid the foundation for subsequent investigations into the chemical and biological properties of this class of compounds. The primary synthetic route established was the Ullmann biaryl synthesis, a copper-catalyzed reaction that remains a cornerstone of aryl-aryl bond formation.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its application in research and development. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₂S | |

| Molecular Weight | 204.25 g/mol | |

| CAS Number | 6072-49-7 | |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Predicted shifts are available and can be used for structural confirmation. Experimental data is not readily available in public databases. |

| ¹³C NMR | Predicted shifts are available and can be used for structural confirmation. Experimental data is not readily available in public databases. |

| Infrared (IR) | Characteristic peaks for C=O (carboxylic acid) and C-S (thiophene) stretching are expected. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ is expected at m/z 204. |

Synthesis of this compound

The primary method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a thiol.

Experimental Protocol: Ullmann Synthesis of this compound

The following protocol is based on the general principles of the Ullmann biaryl synthesis as described in the initial discovery.

Materials:

-

2-Iodobenzoic acid

-

Thiophene

-

Copper powder

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 2-iodobenzoic acid (1 equivalent), thiophene (1.2 equivalents), and potassium carbonate (2 equivalents) in anhydrous DMF is prepared in a round-bottom flask.

-

Copper powder (0.2 equivalents) is added to the mixture.

-

The reaction mixture is heated to reflux with stirring for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and filtered to remove the copper catalyst.

-

The filtrate is acidified with 2M HCl to precipitate the crude product.

-

The crude product is collected by filtration and washed with water.

-

The crude product is then dissolved in diethyl ether, and the organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Diagram 1: Experimental Workflow for the Ullmann Synthesis

quantum chemical calculations for 2-(2-thienyl)benzoic acid

A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. [4]

Mandatory Visualizations

Conformational Isomers of this compound

The relative orientation of the thienyl and benzoic acid rings is a critical structural feature. Two primary conformations, syn and anti, can be considered based on the relative positions of the sulfur atom and the carboxylic acid group.

Caption: Logical relationship between potential conformers.

References

- 1. mdpi.com [mdpi.com]

- 2. Conformational stability, vibrational (FT-IR and FT-Raman) spectra and computational analysis of m-trifluoromethyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jcsp.org.pk [jcsp.org.pk]

Thermal Stability and Decomposition of 2-(2-thienyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-thienyl)benzoic acid is a bifunctional molecule incorporating a benzoic acid and a thiophene ring. Its thermal stability is a critical parameter for its application in pharmaceuticals and materials science, influencing storage, processing, and safety. This document outlines the anticipated thermal behavior of this compound, including its expected melting point, decomposition temperature range, and potential decomposition products. Detailed, albeit hypothetical, experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to guide future empirical studies.

Predicted Thermal Properties

The thermal stability of this compound is expected to be primarily governed by the C-C bond linking the thiophene and benzene rings, and the carboxylic acid group. While a precise melting point would be determined experimentally, it is anticipated to be a sharp transition, characteristic of a crystalline solid. Decomposition is likely to occur at temperatures significantly above its melting point.

Predicted Quantitative Data

The following table summarizes the predicted thermal properties for this compound based on analogous compounds. These values require experimental verification.

| Parameter | Predicted Value/Range | Method of Analysis | Notes |

| Melting Point (T_m) | 150 - 180 °C | Differential Scanning Calorimetry (DSC) | Expected to be a sharp endothermic peak. |

| Onset Decomposition Temperature (T_onset) | > 200 °C | Thermogravimetric Analysis (TGA) | Temperature at which significant weight loss begins. |

| Major Decomposition Step | 200 - 350 °C | Thermogravimetric Analysis (TGA) | Corresponds to the primary fragmentation of the molecule. |

| Residual Mass at 600 °C | < 5% | Thermogravimetric Analysis (TGA) | Assumes complete decomposition to volatile products. |

Predicted Decomposition Pathway

The thermal decomposition of this compound is most likely to proceed via decarboxylation, a common thermal degradation pathway for carboxylic acids. At elevated temperatures, the carboxylic acid group is expected to be eliminated as carbon dioxide, leading to the formation of 2-phenylthiophene. Further fragmentation of the 2-phenylthiophene backbone would occur at higher temperatures.

Crystal Structure of 2-(2-thienyl)benzoic Acid: A Review of Available Data and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract